1-Methyl-2-phenylcyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

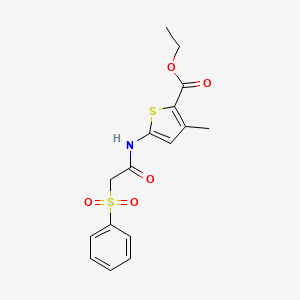

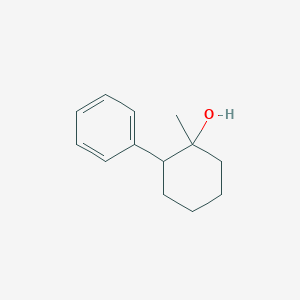

“1-Methyl-2-phenylcyclohexanol” is a chemical compound with the molecular formula C13H18O . Its average mass is 190.281 Da and its monoisotopic mass is 190.135757 Da .

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-phenylcyclohexanol” consists of a cyclohexanol ring with a methyl group (CH3) attached to one carbon and a phenyl group (C6H5) attached to another carbon .

Physical And Chemical Properties Analysis

“1-Methyl-2-phenylcyclohexanol” has an average mass of 190.281 Da and a monoisotopic mass of 190.135757 Da . More detailed physical and chemical properties were not found in the available resources.

Applications De Recherche Scientifique

Enantioselective Synthesis

1-Methyl-2-phenylcyclohexanol and its derivatives are often used in enantioselective synthesis, a key area in organic chemistry. For instance, the synthesis of enantiomerically pure forms of 2-phenylcyclohexanol, a closely related compound, has been achieved using lipase-catalyzed kinetic acetylation, demonstrating the potential of biocatalytic transformations in this field (She et al., 2005).

Investigation of Carbonium Ions

Research has been conducted on the formation and stability of carbonium ions, with studies involving the 1-Methylcyclopentyl cation, a structurally similar molecule. These studies provide valuable insights into the behavior of carbonium ions in various chemical reactions (Olah et al., 1967).

Resolution and Configuration Analysis

The synthesis, resolution, and absolute configuration of 1-phenyl-1-methyl-1-silacyclohexanone-2, a related compound, have been studied, demonstrating the importance of these molecules in understanding the stereochemistry of organic compounds (Brook et al., 1970).

Enantioselective Reduction and Protonation

Research has focused on the enantioselective protonation and diastereoselective reduction of similar molecules. Such studies are crucial for the development of asymmetric synthesis methods, which are fundamental in the creation of chiral drugs and other biologically active molecules (Asensio et al., 1999).

Catalytic Reactions and Isomerization Studies

Investigations into the isomerization of related compounds, like 1-Methylcyclohexene Oxide, offer insights into catalytic processes and reaction mechanisms. Such studies can influence the development of new catalytic methods in organic synthesis (Arata et al., 1975).

Antimicrobial Activity

Some derivatives of 1-Methyl-2-phenylcyclohexanol have been synthesized and investigated for antimicrobial activity. Such studies are part of ongoing efforts to find new compounds with potential medical applications (Barakat et al., 2015).

Thermodynamic Properties

Research into the thermodynamic properties and phase transitions of similar molecules, such as 1-methylcyclohexanol, helps in understanding their physical behavior under different conditions, which is crucial in chemical engineering and material science applications (Kabo et al., 1998).

Conformational Studies

Conformational studies of phenylcyclohexane and related molecules help in understanding the energetic and structural aspects of cyclohexane derivatives. This knowledge is vital for the development of molecular modeling and drug design (Wiberg et al., 2000).

Propriétés

IUPAC Name |

1-methyl-2-phenylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(14)10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLBXQJIDUPANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-phenylcyclohexan-1-ol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)